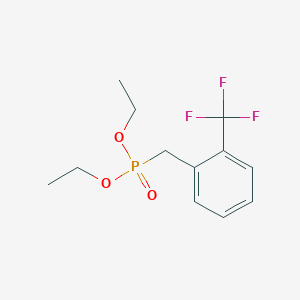

Diethyl 2-(trifluoromethyl)benzylphosphonate

Beschreibung

BenchChem offers high-quality Diethyl 2-(trifluoromethyl)benzylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(trifluoromethyl)benzylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-7-5-6-8-11(10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKWHEREYLVQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1C(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Diethyl 2-(Trifluoromethyl)benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of diethyl 2-(trifluoromethyl)benzylphosphonate, a fluorinated organophosphorus compound with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, structural characterization, and key applications, offering field-proven insights and detailed methodologies to support your research endeavors.

Introduction: The Significance of Fluorinated Phosphonates

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for a methyl group but possesses a significantly different electronic nature. Its strong electron-withdrawing character and high lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Phosphonates, as non-hydrolyzable analogs of phosphates, are key building blocks in the design of enzyme inhibitors and other therapeutic agents. The combination of a trifluoromethyl group on the benzyl ring with a diethyl phosphonate moiety in diethyl 2-(trifluoromethyl)benzylphosphonate creates a versatile reagent for the synthesis of novel bioactive compounds. This guide will explore the foundational chemistry and practical applications of this important molecule.

Synthesis of Diethyl 2-(Trifluoromethyl)benzylphosphonate

The most common and efficient method for the synthesis of diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.

Core Synthetic Pathway: The Michaelis-Arbuzov Reaction

The synthesis of diethyl 2-(trifluoromethyl)benzylphosphonate is achieved by the reaction of 2-(trifluoromethyl)benzyl bromide with triethyl phosphite. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product and ethyl bromide as a byproduct.

Caption: Michaelis-Arbuzov reaction for the synthesis of diethyl 2-(trifluoromethyl)benzylphosphonate.

Experimental Protocol: A Validated Methodology

This protocol is adapted from established procedures for the synthesis of similar benzylphosphonates.

Materials:

-

2-(Trifluoromethyl)benzyl bromide

-

Triethyl phosphite (freshly distilled)

-

Anhydrous Toluene (optional, for high-boiling halides)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(trifluoromethyl)benzyl bromide (1.0 equivalent).

-

Addition of Reagent: Add an excess of triethyl phosphite (1.2-1.5 equivalents). The reaction is typically run neat (without solvent).

-

Reaction Conditions: Heat the reaction mixture with stirring to 100-150 °C. The progress of the reaction can be monitored by the cessation of ethyl bromide distillation, which is the volatile byproduct. The reaction is generally complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Vacuum Distillation: Remove the excess triethyl phosphite and any remaining volatile byproducts by distillation under reduced pressure.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Self-Validation and Causality:

-

Excess Triethyl Phosphite: Using an excess of triethyl phosphite ensures the complete conversion of the starting benzyl bromide and helps to drive the reaction to completion.

-

Neat Conditions: Running the reaction neat is often possible and simplifies the work-up procedure by avoiding the need for solvent removal. For higher boiling or less reactive halides, a high-boiling inert solvent like toluene can be used.

-

Monitoring by Distillation: The distillation of ethyl bromide provides a simple and effective way to monitor the progress of the reaction.

Structural Elucidation and Characterization

Spectroscopic Data Summary

The following table summarizes the expected quantitative NMR data for diethyl 2-(trifluoromethyl)benzylphosphonate.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H NMR | |||

| Ar-H | 7.3 - 7.7 | Multiplet | |

| OCH₂ | ~4.0 | Doublet of quartets | ³J(HH) ≈ 7, ³J(HP) ≈ 8 |

| P-CH₂ | ~3.4 | Doublet | ²J(HP) ≈ 22 |

| CH₃ | ~1.2 | Triplet | ³J(HH) ≈ 7 |

| ¹³C NMR | |||

| C=O | N/A | ||

| Ar-C | 125 - 135 | Multiplet | |

| CF₃ | ~124 | Quartet | ¹J(CF) ≈ 272 |

| OCH₂ | ~62 | Doublet | ²J(CP) ≈ 6 |

| P-CH₂ | ~33 | Doublet | ¹J(CP) ≈ 138 |

| CH₃ | ~16 | Doublet | ³J(CP) ≈ 6 |

| ³¹P NMR | ~25 | Singlet (proton decoupled) |

Causality of Spectral Features:

-

¹H NMR: The methylene protons of the ethyl groups (OCH₂) are coupled to both the adjacent methyl protons and the phosphorus nucleus, resulting in a complex multiplet (a doublet of quartets). The benzylic methylene protons (P-CH₂) appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon atoms in the ethyl groups and the benzylic position exhibit coupling to the phosphorus nucleus, resulting in doublets. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

³¹P NMR: The chemical shift is characteristic of an alkylphosphonate. In a proton-decoupled spectrum, the signal will be a singlet.

Key Applications in Drug Development

Diethyl 2-(trifluoromethyl)benzylphosphonate is a valuable reagent in medicinal chemistry, primarily through its use in the Horner-Wadsworth-Emmons (HWE) reaction to form carbon-carbon double bonds with high stereoselectivity.[6][7]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate, is water-soluble and easily removed during work-up. The reaction typically favors the formation of the (E)-alkene.

Caption: The Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol: Stereoselective Alkene Synthesis

This protocol provides a general procedure for the HWE reaction using diethyl 2-(trifluoromethyl)benzylphosphonate.

Materials:

-

Diethyl 2-(trifluoromethyl)benzylphosphonate

-

Aldehyde or ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Carbanion: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 2-(trifluoromethyl)benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with the Carbonyl Compound: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure alkene.

Self-Validation and Causality:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as the phosphonate carbanion is a strong base and will be quenched by water.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating the phosphonate.

-

Stereoselectivity: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on both the phosphonate and the carbonyl compound.

Conclusion

Diethyl 2-(trifluoromethyl)benzylphosphonate is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the robust Michaelis-Arbuzov reaction and its application in the stereoselective Horner-Wadsworth-Emmons reaction make it an important tool for medicinal chemists. The trifluoromethyl group imparts unique properties that can be leveraged to improve the pharmacological profile of new drug candidates. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research and development efforts.

References

-

Brodzka, A., Kowalczyk, P., Trzepizur, D., Koszelewski, D., Kramkowski, K., Szymczak, M., ... & Ostaszewski, R. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]

-

The Royal Society of Chemistry. (2017). Contents. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

PubChem. Diethyl benzylphosphonate. [Link]

-

Scilit. 13 C n.m.r. spectroscopy of diethyl alkyl‐ and benzyl‐phosphonates. A study of phosphorus–carbon spin–spin coupling constants over one to seven bonds. [Link]

-

Fall, S. A. K., Boukhssas, S., Achamlale, S., & Aouine, Y. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl] Phosphonate. European Journal of Chemistry, 2(1), 42-46. [Link]

-

JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

Beilstein-Institut. Supporting Information for for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. [Link]

-

ARKAT USA, Inc. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

Frontiers. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. [Link]

-

Iowa Research Online. New synthesis and reactions of phosphonates. [Link]

-

MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]

- Google Patents. US3483279A - Michaelis-arbuzov reaction.

-

RSC Publishing. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

-

RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

-

ResearchGate. Synthesis of diethyl benzylphosphonate derivatives | Download Table. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 5. 13C n.m.r. spectroscopy of diethyl alkyl‐ and benzyl‐phosphonates. A study of phosphorus–carbon spin–spin coupling constants over one to seven bonds | Scilit [scilit.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Physicochemical Profiling and Synthetic Utility of Diethyl 2-(trifluoromethyl)benzylphosphonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the realm of late-stage functionalization and Active Pharmaceutical Ingredient (API) synthesis, the precise stoichiometric control of olefination reagents is paramount. Diethyl 2-(trifluoromethyl)benzylphosphonate is a highly specialized building block utilized primarily for installing ortho-trifluoromethylated styrenyl moieties into complex molecular architectures.

The core of this whitepaper revolves around the compound's exact molecular weight—296.22 g/mol —and its physicochemical properties. In synthetic chemistry, a reagent's molecular weight is not merely a descriptive statistic; it is the mathematical foundation of stoichiometric precision. When deploying this compound in Horner-Wadsworth-Emmons (HWE) olefinations [1], even a 5% stoichiometric error (due to mass miscalculation or purity degradation) can lead to excess water-soluble diethyl phosphate byproducts or unreacted starting material, severely complicating the downstream chromatographic purification of lipophilic API intermediates.

Physicochemical Profiling & Mass Analysis

To ensure rigorous analytical characterization and stoichiometric accuracy, the quantitative data for diethyl 2-(trifluoromethyl)benzylphosphonate is summarized below.

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Significance |

| Chemical Formula | C₁₂H₁₆F₃O₃P | Dictates the isotopic envelope in mass spectrometry. |

| Molecular Weight | 296.22 g/mol | Critical for calculating exact molar equivalents in HWE coupling. |

| Exact Mass (Monoisotopic) | 296.0789 Da | Used for High-Resolution Mass Spectrometry (HRMS) validation. |

| CAS Registry Number | 99578-85-5 | Standardized identifier for regulatory and procurement tracking. |

| Physical State | Colorless to pale yellow liquid | Viscosity requires careful volumetric or gravimetric dispensing. |

Analytical Causality: When validating the purity of a newly synthesized batch, researchers must rely on the exact monoisotopic mass (296.0789 Da). In positive-ion Electrospray Ionization (ESI+), the expected molecular ion peak is the protonated adduct [M+H]⁺ at m/z 297.08 . Deviations from this exact mass indicate incomplete Arbuzov rearrangement or oxidation artifacts.

Upstream Synthesis: The Michaelis-Arbuzov Protocol

The industry standard for synthesizing diethyl 2-(trifluoromethyl)benzylphosphonate is the Michaelis-Arbuzov reaction [2]. This method transforms 2-(trifluoromethyl)benzyl bromide and triethyl phosphite into the target phosphonate.

Causality of Experimental Design

-

Neat Conditions: The reaction is run without a solvent. Triethyl phosphite acts as both the reactant and the solvating medium.

-

Thermal Driving Force: The reaction is heated to 150°C. This specific temperature is chosen because it is well above the boiling point of the byproduct, ethyl bromide (bp 38°C). By continuously distilling off the ethyl bromide, the equilibrium is irrevocably driven toward the product via Le Chatelier's principle, preventing the reverse reaction of the phosphonium intermediate [3].

Step-by-Step Methodology

-

Preparation: Charge an oven-dried, 250 mL round-bottom flask with 2-(trifluoromethyl)benzyl bromide (1.0 eq, 239.03 g/mol ).

-

Addition: Slowly add triethyl phosphite (1.2 eq, 166.16 g/mol ) under an inert argon atmosphere.

-

Distillation Setup: Equip the flask with a short-path distillation head and a receiving flask submerged in an ice bath to capture the volatile ethyl bromide.

-

Heating: Gradually heat the reaction mixture to 150°C using a silicone oil bath.

-

Self-Validation Checkpoint: Monitor the vapor temperature. The reaction is actively proceeding as long as distillate (ethyl bromide) is collecting at ~38°C. The reaction is deemed complete when distillation ceases (typically 4-6 hours).

-

Purification: Remove excess triethyl phosphite via vacuum distillation. The resulting diethyl 2-(trifluoromethyl)benzylphosphonate (MW: 296.22 g/mol ) is obtained as a pale yellow liquid.

Downstream Application: Horner-Wadsworth-Emmons (HWE) Olefination

The primary utility of diethyl 2-(trifluoromethyl)benzylphosphonate is the HWE reaction.

Causality of Experimental Design

Why use a phosphonate (HWE) instead of a phosphonium salt (traditional Wittig reaction)?

-

Stereoselectivity: The HWE reaction is highly (E)-selective due to the thermodynamic stability of the threo-oxaphosphetane intermediate.

-

Byproduct Clearance: The byproduct of the HWE reaction is diethyl phosphate, which is highly water-soluble and easily removed during an aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a notorious byproduct that is notoriously difficult to separate from non-polar APIs [4].

Step-by-Step Methodology

-

Deprotonation: Dissolve diethyl 2-(trifluoromethyl)benzylphosphonate (1.05 eq, based on the 296.22 g/mol MW) in anhydrous THF (0.2 M) and cool to 0°C.

-

Base Addition: Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

-

Self-Validation Checkpoint: The formation of the phosphonate carbanion is visually confirmed by the cessation of H₂ gas evolution and the transition of the solution to a homogenous yellow tint.

-

-

Coupling: Dropwise add the target aldehyde (1.0 eq) dissolved in a minimal amount of THF. Allow the reaction to warm to room temperature over 2 hours.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). The water-soluble diethyl phosphate byproduct remains in the aqueous layer.

Mechanistic Workflow Visualization

The following diagram illustrates the continuous logical flow from the upstream Michaelis-Arbuzov synthesis through to the downstream HWE olefination, highlighting the critical intermediates.

Caption: Mechanistic workflow from Michaelis-Arbuzov synthesis to HWE olefination. (Max width: 760px)

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available at:[Link]

-

SynArchive. Michaelis-Arbuzov Reaction Mechanism and Scope. Available at: [Link]

-

Molecules (NIH/PubMed). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available at:[Link]

-

Current Organic Chemistry. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at:[Link]

Structural and Functional Dynamics of Ortho-Trifluoromethyl Benzylphosphonate in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the precise spatial arrangement and electronic distribution of functional groups dictate the success of an Active Pharmaceutical Ingredient (API) or advanced material. Diethyl 2-(trifluoromethyl)benzylphosphonate (CAS: 99578-85-5) represents a highly specialized, bifunctional reagent[1]. It marries the robust olefination capabilities of a phosphonate ester with the profound steric and electronic influence of an ortho-substituted trifluoromethyl (–CF₃) group.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic advantages, and field-proven methodologies associated with this compound. This guide moves beyond basic reaction schemes to explain the causality behind experimental choices, ensuring that researchers can deploy this reagent with absolute predictability in Horner-Wadsworth-Emmons (HWE) olefinations and complex scaffold synthesis[2].

Physicochemical Profile and Quantitative Metrics

Understanding the baseline properties of diethyl 2-(trifluoromethyl)benzylphosphonate is critical for stoichiometric precision and reaction scaling. The presence of the heavy, electron-dense –CF₃ group significantly alters its physical behavior compared to unfluorinated analogs.

Table 1: Physicochemical Properties of Diethyl 2-(trifluoromethyl)benzylphosphonate

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | Diethyl (2-(trifluoromethyl)benzyl)phosphonate | Core structural identity. |

| CAS Number | 99578-85-5 | Unique registry identifier[1]. |

| Molecular Formula | C₁₂H₁₆F₃O₃P | Defines stoichiometric calculations for HWE reactions. |

| Molecular Weight | 296.23 g/mol | High mass due to the combined CF₃ and phosphonate moieties[1]. |

| Physical State | Pale yellow to colorless liquid | Enables highly accurate volumetric dispensing via syringe under inert atmosphere. |

| Functional Groups | Fluoro, Phosphonate | Drives dual utility: olefination and pharmacokinetic modulation. |

Mechanistic Insights: The Ortho-Trifluoromethyl Effect

The strategic placement of a trifluoromethyl group at the ortho position of a benzyl ring is not merely a structural variation; it is a calculated pharmacokinetic and synthetic maneuver. The –CF₃ group exerts three primary forces on the molecule:

-

Steric Shielding (Conformational Locking): The van der Waals radius of a –CF₃ group (~2.7 Å) is significantly larger than a methyl group. When incorporated into biaryl or stilbene scaffolds, the ortho-CF₃ group forces the adjacent aromatic rings out of planarity. This conformational locking is highly prized in drug discovery for increasing target selectivity and reducing off-target promiscuity.

-

Electronic Modulation (Carbanion Stabilization): The strong electron-withdrawing nature (-I effect) of the fluorine atoms stabilizes the adjacent phosphonate carbanion intermediate during deprotonation. This accelerates the initial nucleophilic attack on electrophiles (like aldehydes) while maintaining high thermodynamic control.

-

Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Incorporating this moiety shields the aromatic ring from cytochrome P450-mediated oxidation, drastically extending the biological half-life of the resulting API.

Figure 1: Mechanistic pathways through which the ortho-trifluoromethyl group influences chemical reactivity and pharmacokinetics.

Synthetic Workflows: Horner-Wadsworth-Emmons (HWE) Olefination

The primary application of diethyl 2-(trifluoromethyl)benzylphosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination [2]. Unlike the traditional Wittig reaction, which often yields a difficult-to-separate mixture of E and Z isomers and a stubborn triphenylphosphine oxide byproduct, the HWE reaction using this phosphonate ester is vastly superior for synthesizing E-alkenes (trans-stilbenes)[2][3].

Causality Behind the HWE Advantage

The use of a diethyl phosphonate ester ensures that the intermediate formed upon nucleophilic attack is a threo-oxaphosphetane. Because the ortho-CF₃ group is highly sterically demanding, the transition state heavily favors the anti-periplanar arrangement of the bulky substituents. Upon syn-elimination, this exclusively yields the thermodynamically stable (E)-alkene. Furthermore, the byproduct is a water-soluble diethyl phosphate salt, which is effortlessly removed via basic aqueous extraction[2].

Figure 2: Horner-Wadsworth-Emmons olefination pathway yielding (E)-stilbene derivatives.

Self-Validating Protocol: Synthesis of (E)-1-(2-(trifluoromethyl)phenyl)-2-arylethenes

This protocol is designed as a self-validating system. Each phase contains a verifiable checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Carbanion Generation

-

Flame-dry a Schlenk flask under an argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[4].

-

Causality Check: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. This ensures exact stoichiometric reactivity and prevents oil contamination in the final API.

-

Suspend the purified NaH in anhydrous THF (0.2 M) and cool to 0°C.

-

Dropwise add diethyl 2-(trifluoromethyl)benzylphosphonate (1.0 eq).

-

Validation Check: Observe the evolution of hydrogen gas. The solution will transition to a distinct pale yellow color, visually confirming the formation of the stabilized phosphonate carbanion[5].

Step 2: Nucleophilic Addition

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Causality Check: The -78°C temperature suppresses side reactions (e.g., Cannizzaro reaction of the aldehyde) and allows the sterically demanding ortho-CF₃ carbanion to orient favorably for the nucleophilic attack, maximizing threo-selectivity.

-

Slowly add the target aryl aldehyde (1.05 eq) dissolved in minimal anhydrous THF.

Step 3: Olefination and Cleavage

-

Remove the cooling bath and allow the mixture to warm to room temperature over 2–4 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase. The disappearance of the aldehyde spot and the emergence of a highly UV-active, non-polar spot confirms the formation of the conjugated stilbene system[6].

Step 4: Quench and Isolation

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Causality Check: The aqueous quench hydrolyzes any unreacted carbanion and partitions the diethyl phosphate byproduct entirely into the aqueous layer[2]. This is a massive operational advantage over Wittig reactions.

-

Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure (E)-alkene.

Table 2: Comparative Reactivity Metrics (HWE vs. Wittig for Ortho-CF₃ Scaffolds)

| Metric | HWE (Diethyl Phosphonate) | Wittig (Triphenylphosphonium) | Causality / Advantage |

| E/Z Selectivity | > 95:5 (E-dominant) | ~ 60:40 (Mixed) | Phosphonate sterics stabilize the transition state leading to the threo intermediate[2]. |

| Byproduct Removal | Aqueous extraction | Complex chromatography | Diethyl phosphate salt is highly water-soluble; triphenylphosphine oxide is not[2]. |

| Steric Tolerance | Excellent | Poor | The smaller diethyl phosphonate group easily accommodates the bulky ortho-CF₃ group. |

Applications in Drug Development and Materials Science

The unique properties of diethyl 2-(trifluoromethyl)benzylphosphonate have made it an indispensable building block across multiple high-tech domains:

-

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease: Researchers utilize this reagent to synthesize highly conjugated 1,4-distyrylbenzenes and 4,4′-distyrylbiphenyls[3]. The ortho-CF₃ modified distyrylbenzenes have shown potent protective activity against β-amyloid reduction and reactive oxygen species (ROS) in transgenic C. elegans models, acting as powerful MTDLs[3].

-

Biaryl Ether Urea Kinase Inhibitors: The reagent is frequently employed in the synthesis of biaryl ether urea compounds via olefination followed by reduction[4]. The ortho-CF₃ group provides the necessary lipophilicity and conformational locking required to fit into deep, hydrophobic kinase binding pockets[4].

-

Advanced Optical Brighteners: In materials science, reacting this phosphonate with diformylbenzenes yields highly fluorescent distyryl compounds. The electron-withdrawing CF₃ group shifts the UV absorption maximum (λ max) and enhances the quantum yield, producing brilliant optical brighteners for polyester materials[6].

-

Resveratrol Analogues: The reagent is utilized to synthesize fluorinated analogues of resveratrol and arachidin-1, drastically increasing their bioavailability and potency (up to 500-fold) compared to the natural, unfluorinated lead compounds[7].

References

Sources

- 1. Diethyl amino benzyl phosphonate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. researchgate.net [researchgate.net]

- 4. US8044052B2 - Biaryl ether urea compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. US4610807A - Distyryl compounds - Google Patents [patents.google.com]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

Diethyl 2-(Trifluoromethyl)benzylphosphonate: A Technical Guide to Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Diethyl 2-(trifluoromethyl)benzylphosphonate is a highly versatile organophosphorus building block utilized extensively in advanced organic synthesis and drug discovery. Serving primarily as a stabilized carbanion precursor in Horner-Wadsworth-Emmons (HWE) olefinations, this compound enables the stereoselective construction of (E)-alkenes, such as functionalized styrenes and stilbenes. The strategic positioning of the ortho-trifluoromethyl (-CF₃) group imparts unique physicochemical properties to downstream active pharmaceutical ingredients (APIs), enhancing lipophilicity, metabolic stability, and target-binding affinity through conformational locking.

This whitepaper provides an in-depth analysis of its chemical profiling, synthesis methodologies, mechanistic utility, and step-by-step experimental workflows designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of this phosphonate is critical for predicting its behavior in nucleophilic substitutions and olefination reactions. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the adjacent benzylic protons, facilitating easier deprotonation during HWE workflows.

Table 1: Physicochemical Properties

| Property | Value / Description |

|---|---|

| Chemical Name | Diethyl 2-(trifluoromethyl)benzylphosphonate |

| CAS Registry Number | 99578-85-5 |

| Molecular Formula | C₁₂H₁₆F₃O₃P[1] |

| Molecular Weight | 296.22 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Core Structural Motif | ortho-CF₃ substituted benzyl ring linked to a diethyl phosphonate group |

Synthesis Methodology: The Michaelis-Arbuzov Reaction

The most robust and atom-economical method to synthesize diethyl 2-(trifluoromethyl)benzylphosphonate is via the classical Michaelis-Arbuzov reaction [3]. This transformation involves the reaction of 2-(trifluoromethyl)benzyl bromide with triethyl phosphite.

Mechanistic Causality & Expert Insight

The reaction initiates via an Sₙ2 nucleophilic attack by the lone pair of the phosphorus atom in triethyl phosphite onto the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide ion. This forms a transient, highly reactive phosphonium intermediate. The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic ethyl groups attached to the oxygen. This cleaves the C-O bond to yield the thermodynamically stable P=O bond (the driving force of the reaction) and expels ethyl bromide as a volatile byproduct[4].

Recent advancements have introduced Lewis acid catalysts (e.g., ZnBr₂) to lower the activation energy, allowing the reaction to proceed rapidly at room temperature rather than requiring extreme heat[5].

Table 2: Quantitative Data Summary for Michaelis-Arbuzov Parameters

| Reaction Type | Reagents | Catalyst | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| Classical (Uncatalyzed) | Benzyl bromide + P(OEt)₃ | None | 140–160 °C | 2–4 hours | 75–85% |

| Milder (Catalyzed) | Benzyl bromide + P(OEt)₃ | ZnBr₂ (0.2 eq) | 25 °C (RT) | 1 hour | >90% |

Self-Validating Experimental Protocol: ZnBr₂-Catalyzed Synthesis

-

Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagent Mixing: Dissolve 1.0 equivalent of 2-(trifluoromethyl)benzyl bromide in anhydrous dichloromethane (DCM). Slowly add 1.2 equivalents of triethyl phosphite. Causality: The slight excess of triethyl phosphite ensures complete consumption of the benzyl bromide and compensates for any trace oxidation.

-

Catalysis: Add anhydrous ZnBr₂ (0.2 equivalents) to the solution at room temperature[5].

-

Monitoring (Self-Validation): Stir the mixture at room temperature. Track the reaction via ³¹P NMR spectroscopy. The disappearance of the phosphite peak (~138 ppm) and the emergence of a sharp phosphonate peak (~20–25 ppm) definitively validates the completion of the P-C bond formation.

-

Workup: Quench the reaction with water. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify via silica gel column chromatography if trace phosphite remains.

Fig 1: Mechanistic pathway of the Michaelis-Arbuzov reaction forming the benzylphosphonate.

Mechanistic Utility: Horner-Wadsworth-Emmons (HWE) Olefination

Diethyl 2-(trifluoromethyl)benzylphosphonate is primarily deployed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize ortho-trifluoromethylated styrenes and complex alkene scaffolds[6].

Mechanistic Causality & Expert Insight

Unlike the traditional Wittig reaction, which produces difficult-to-remove triphenylphosphine oxide, the HWE reaction utilizes phosphonate esters that yield water-soluble dialkyl phosphate byproducts, vastly simplifying downstream purification[6].

Treatment of the phosphonate with a strong base (e.g., NaH or KOtBu) deprotonates the benzylic position, generating a resonance-stabilized carbanion. The electron-withdrawing nature of the adjacent phosphonate ester and the inductive effect of the -CF₃ ring stabilize this anion. Upon the addition of an aldehyde, nucleophilic addition occurs, forming an intermediate alkoxide that cyclizes into a four-membered oxaphosphetane ring. The decomposition of this ring is highly stereoselective, predominantly yielding the thermodynamically favored (E)-alkene due to the antiperiplanar arrangement of the bulky groups in the transition state.

Self-Validating Experimental Protocol: HWE Olefination

-

Deprotonation: Dissolve the phosphonate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to 0 °C. Slowly add NaH (1.1 eq, 60% dispersion in mineral oil). Self-Validation: Stir for 30 minutes until hydrogen gas evolution completely ceases; this visual cue confirms quantitative carbanion formation.

-

Coupling: Add the target aldehyde (1.0 eq) dropwise to the deep-colored carbanion solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. The byproduct, sodium diethyl phosphate, partitions cleanly into the aqueous layer.

-

Isolation: Dry the organic phase, concentrate, and purify the (E)-alkene via recrystallization or chromatography.

Fig 2: Stepwise mechanism of the Horner-Wadsworth-Emmons (HWE) olefination.

Strategic Role in Medicinal Chemistry

The incorporation of the 2-trifluoromethylbenzyl moiety into molecular scaffolds via this phosphonate provides profound pharmacological advantages in drug design:

-

Metabolic Stability: The robust C-F bonds of the trifluoromethyl group are highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the biological half-life of the resulting API.

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity (LogP) of the molecule. This parameter is critical for improving cellular membrane permeability and facilitating Blood-Brain Barrier (BBB) penetration for central nervous system (CNS) targets.

-

Conformational Locking: The steric bulk of the ortho-CF₃ group restricts the free rotation of the adjacent aromatic ring. This "locks" the molecule into a specific, rigid bioactive conformation, which drastically reduces entropic penalties upon target binding and enhances receptor selectivity.

References

- Oakwood Products / ChemBuyersGuide. "CAS:99578-85-5 - DIETHYL 2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDIN-YL]MALONATE (Related CAS Index)".

- Sigma-Aldrich. "Diethyl amino benzyl phosphonate - CAS No.: 99578-85-5".

- AA Blocks. "Product Index - Diethyl 2-(trifluoromethyl)benzylphosphonate".

- Benchchem. "Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates".

- NIH / MDPI. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction".

- TCI Chemicals. "Olefination - Horner-Wadsworth-Emmons reaction".

Sources

- 1. aablocks.com [aablocks.com]

- 2. Diethyl amino benzyl phosphonate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2D ultrafast HMBC 1H,31P: obtaining mechanistic details on the Michaelis–Arbuzov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

Technical Whitepaper & Safety Data Guide: Diethyl 2-(trifluoromethyl)benzylphosphonate

Executive Summary

Diethyl 2-(trifluoromethyl)benzylphosphonate (CAS: 99578-85-5) is a highly specialized organophosphorus reagent utilized extensively in advanced organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) olefinations for drug discovery and materials science[1]. Standard Safety Data Sheets (SDS) often provide generalized 16-section boilerplate text that lacks the mechanistic context required by bench scientists. This whitepaper bridges that gap, synthesizing structural mechanics, field-proven handling protocols, and self-validating experimental workflows to ensure both scientific integrity and laboratory safety.

Chemical Identity and Structural Mechanics

To safely handle this compound, one must first understand how its molecular architecture dictates its reactivity and hazard profile.

-

Chemical Name: Diethyl 2-(trifluoromethyl)benzylphosphonate

-

CAS Number: 99578-85-5[2]

-

Molecular Formula: C₁₂H₁₆F₃O₃P

-

Molecular Weight: 296.22 g/mol [2]

Mechanistic Insight: The molecule features a stable phosphorus-carbon (P-C) bond characteristic of phosphonates, making it highly resistant to spontaneous hydrolysis compared to phosphate esters (P-O-C)[3]. The presence of the highly electronegative, electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position serves two critical functions:

-

Reactivity Enhancement: It significantly increases the acidity of the benzylic protons. This allows for rapid deprotonation by bases (e.g., NaH or KOtBu) to form a stabilized phosphonate carbanion (ylide) necessary for HWE olefinations[3].

-

Lipophilicity: The -CF₃ group increases the compound's overall lipophilicity, allowing it to readily partition into lipid bilayers. This structural feature is the primary driver behind its dermal and mucosal irritation profile.

Hazard Identification and Toxicological Profile

While in vivo toxicological data for this specific fluorinated derivative is limited, its hazard profile is reliably extrapolated from the well-documented behavior of baseline diethyl benzylphosphonates[4]. Unlike phosphorothioates or fluorophosphate nerve agents, this compound lacks the leaving groups necessary to act as a potent acetylcholinesterase (AChE) inhibitor[5]. It is non-toxic per se regarding neurotoxicity but acts as a localized irritant.

GHS Classification & Causality

-

Skin Irritation (Category 2) - H315: The lipophilic nature of the molecule disrupts the stratum corneum, causing localized dermatitis[4].

-

Serious Eye Irritation (Category 2A) - H319: Direct contact with the aqueous environment of the eye leads to rapid partitioning and severe irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of aerosols or vapors irritates the respiratory tract[4].

Quantitative Hazard & Property Data

| Property / Hazard Metric | Value / Classification | Mechanistic Rationale |

| Physical State | Liquid (Colorless to pale yellow) | Typical of low-molecular-weight dialkyl phosphonates. |

| Boiling Point | > 100 °C (Estimated) | High boiling point due to strong dipole-dipole interactions of the P=O bond. |

| Flash Point | > 110 °C | Low volatility reduces vapor inhalation risk at ambient temperatures. |

| LD50 (Oral, Rat) | > 2000 mg/kg (Extrapolated) | Stable P-C bond prevents generation of toxic metabolic byproducts[3]. |

| PPE Requirement | Nitrile gloves, safety goggles, fume hood | Nitrile provides superior resistance to the polar aprotic solvents (THF, DMF) typically used with this reagent[4]. |

Handling, Storage, and Experimental Protocols

Storage Directives: Store under an inert atmosphere (Argon or N₂) at 2–8 °C. Exposure to atmospheric moisture over prolonged periods in the presence of trace acids/bases can catalyze the slow hydrolysis of the diethyl ester into the corresponding phosphonic acid, which drastically alters both the reaction stoichiometry and the compound's corrosivity.

Self-Validating Protocol: Horner-Wadsworth-Emmons Olefination

The following protocol for synthesizing an ortho-trifluoromethylated styrene derivative is designed as a "self-validating system." Each step produces a physical cue that confirms the integrity of the reagent and the safety of the reaction environment.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask and backfill with Argon. Validation: Ensures a moisture-free environment, preventing premature quenching of the base.

-

Base Suspension: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in 10 mL of anhydrous Tetrahydrofuran (THF) at 0 °C.

-

Phosphonate Addition: Slowly add 1.0 equivalent of Diethyl 2-(trifluoromethyl)benzylphosphonate dropwise.

-

Self-Validation Check: You must observe immediate, controlled bubbling (H₂ gas evolution). This confirms the base is active and the benzylic proton is successfully being abstracted to form the ylide. If no bubbling occurs, the reagents are compromised.

-

-

Aldehyde Addition: Once gas evolution ceases (approx. 30 mins), add 1.1 equivalents of the target aldehyde dropwise. The solution will typically undergo a distinct color change (often turning pale yellow/orange) as the oxaphosphetane intermediate forms and collapses.

-

Quenching: Quench the reaction safely by adding saturated aqueous NH₄Cl. Validation: A mild exotherm and cessation of any residual bubbling confirm the neutralization of excess NaH.

Caption: Step-by-step mechanistic workflow for HWE olefination using the phosphonate reagent.

Emergency Response and Decontamination

Because Diethyl 2-(trifluoromethyl)benzylphosphonate is highly lipophilic, standard water washes are insufficient for decontamination.

Spill Response Protocol:

-

Isolate: Evacuate personnel from the immediate vicinity.

-

PPE: Don a half-mask respirator with organic vapor cartridges (if outside a fume hood) and double-layer nitrile gloves[4].

-

Containment: Cover the liquid spill with an inert, high-surface-area absorbent such as diatomaceous earth or vermiculite. Do not use combustible absorbents like sawdust.

-

Neutralization: Wash the spill area with a 5% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution. This base wash promotes the hydrolysis of any residual phosphonate esters into highly water-soluble, non-volatile phosphonate salts, effectively neutralizing the hazard.

-

Disposal: Collect all absorbed material into a sealed, properly labeled hazardous waste container for incineration.

Caption: Emergency spill response and chemical neutralization protocol for organophosphonates.

References

-

Wikipedia. "Organophosphorus chemistry". Source: Wikipedia, The Free Encyclopedia. URL:[Link]

-

Gupta, R. C. "Toxicology of Organophosphate & Carbamate Compounds." Source: ResearchGate. URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Diethyl 2-(Trifluoromethyl)benzylphosphonate via the Michaelis-Arbuzov Reaction

Introduction and Strategic Importance

In modern drug discovery and agrochemical development, the incorporation of fluorinated motifs is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity. Diethyl 2-(trifluoromethyl)benzylphosphonate (CAS 99578-85-5) serves as an indispensable Horner-Wadsworth-Emmons (HWE) reagent. It is utilized to install ortho-trifluoromethyl styrenyl and related alkene moieties into complex molecular scaffolds.

The most robust and direct method for synthesizing this critical intermediate is the Michaelis-Arbuzov reaction , which couples 2-(trifluoromethyl)benzyl bromide with triethyl phosphite[1]. As a Senior Application Scientist, I have designed this protocol to not only provide step-by-step instructions but also to elucidate the physicochemical causality behind the reaction conditions, ensuring a self-validating and highly reproducible workflow.

Mechanistic Causality & Reaction Dynamics

Understanding the mechanism is critical for troubleshooting and scaling. The Arbuzov reaction proceeds via a two-step cascade[2]:

-

Nucleophilic SN2 Attack: The lone pair on the phosphorus atom of triethyl phosphite attacks the benzylic carbon of 2-(trifluoromethyl)benzyl bromide.

-

Expert Insight (Causality of Sterics): The ortho-trifluoromethyl group is highly electron-withdrawing and sterically demanding. This steric bulk retards the initial SN2 trajectory compared to an unsubstituted benzyl bromide. Consequently, elevated temperatures (140–150 °C) or Lewis acid catalysts are strictly required to overcome the activation energy barrier[3].

-

-

Arbuzov Rearrangement (Dealkylation): The reaction forms a transient, highly unstable phosphonium intermediate. The displaced bromide anion immediately acts as a nucleophile, attacking the electrophilic carbon of an ethoxy group. This cleaves the C–O bond, forms the thermodynamically stable P=O double bond, and releases ethyl bromide (EtBr) gas[1].

Mechanistic pathway of the Michaelis-Arbuzov rearrangement.

Experimental Design & Quantitative Optimization

While the classical neat reaction is highly scalable and avoids solvent extraction, recent catalytic advances offer milder alternatives. Table 1 compares field-proven conditions, while Table 2 outlines the exact stoichiometry for the recommended classical neat protocol.

Table 1: Comparison of Reaction Conditions for Benzylphosphonate Synthesis

| Reaction Condition | Reagents & Catalysts | Temp (°C) | Time (h) | Yield (%) | Strategic Pros & Cons |

| Classical (Neat) | P(OEt)₃ (1.2 eq) | 140–150 | 3–4 | 85–92 | Pro: Highly scalable; no solvent required.Con: Requires high heat. |

| Lewis Acid Mediated | P(OEt)₃, ZnBr₂ (0.2 eq), DCM | 25 | 1–2 | >90 | Pro: Mild room temp conditions[1].Con: Requires solvent and catalyst removal. |

| PEG/KI System | P(OEt)₃, K₂CO₃, KI, PEG-400 | 25 | 6 | 88–95 | Pro: Green solvent; in situ iodide formation[4].Con: Requires aqueous workup. |

Table 2: Reagent Stoichiometry and Physical Properties (10 mmol Scale)

| Reagent / Product | MW ( g/mol ) | Equivalents | Mass / Vol | Density (g/mL) | bp (°C) |

| 2-(Trifluoromethyl)benzyl bromide | 239.03 | 1.0 | 2.39 g | 1.57 | 82–84 (15 mmHg) |

| Triethyl phosphite | 166.16 | 1.2 | 2.05 mL | 0.969 | 156 |

| Diethyl 2-(CF₃)benzylphosphonate | 296.23 | 1.0 (Theoretical) | 2.96 g | N/A | >250 |

| Ethyl bromide (Byproduct) | 108.97 | 1.0 (Theoretical) | 1.09 g | 1.46 | 38.4 |

Standard Operating Protocol: Classical Neat Synthesis

The following protocol utilizes the classical neat method. It is engineered to be a self-validating system : by configuring the apparatus to distill off the ethyl bromide byproduct (bp 38.4 °C), you leverage Le Chatelier's principle to drive the reaction forward while visually confirming reaction progress via gas evolution[1].

Workflow for the neat synthesis of diethyl 2-(trifluoromethyl)benzylphosphonate.

Step-by-Step Methodology

-

Apparatus Setup: Oven-dry a 25 mL two-neck round-bottom flask. Equip one neck with a magnetic stir bar and a nitrogen inlet. Equip the second neck with a short-path distillation head connected to a receiving flask submerged in an ice bath.

-

Critical Insight: Do not use a standard reflux condenser. Retaining ethyl bromide in the flask can lead to the competitive side-alkylation of triethyl phosphite, forming diethyl ethylphosphonate[1].

-

-

Reagent Addition: Under a steady stream of nitrogen, add 2-(trifluoromethyl)benzyl bromide (2.39 g, 10.0 mmol) followed by triethyl phosphite (2.05 mL, 12.0 mmol).

-

Thermal Activation: Submerge the reaction flask into a pre-heated silicone oil bath at 140–150 °C. Stir vigorously.

-

Reaction Monitoring (Self-Validation): As the internal temperature rises, the mixture will gently boil, and ethyl bromide will begin condensing into the receiving flask. Maintain heating for 3 to 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting bromide is UV-active, while the product phosphonate can be visualized using a KMnO₄ stain.

-

Workup: Once TLC indicates the complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature.

-

Purification: Remove the excess triethyl phosphite by applying a high vacuum (e.g., 0.1 mmHg at 60 °C). The crude residue can be purified via Kugelrohr distillation or silica gel flash chromatography to afford the pure product as a colorless to pale yellow oil.

Analytical Characterization & Troubleshooting

To confirm the structural integrity of the synthesized diethyl 2-(trifluoromethyl)benzylphosphonate, utilize multinuclear NMR spectroscopy.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 4.05 (m, 4H, -OCH₂CH₃), 3.40 (d, J = 22 Hz, 2H, Ar-CH₂-P), 1.25 (t, 6H, -OCH₂CH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -59.5 (s, 3F, CF₃).

-

³¹P NMR (CDCl₃, 162 MHz): δ 26.5 (s, 1P). (The presence of a single peak around 26-27 ppm confirms the successful formation of the phosphonate P=O bond).

Troubleshooting Guide:

-

Low Yield / Stalled Reaction: The ortho-CF₃ group provides significant steric bulk. If the reaction stalls, verify that the internal temperature is strictly above 140 °C. Alternatively, switch to the Lewis acid-mediated protocol using 0.2 eq of ZnBr₂[1].

-

Impurity at δ ~30 ppm in ³¹P NMR: This indicates the formation of diethyl ethylphosphonate. Ensure the distillation head is functioning correctly to vent the ethyl bromide byproduct immediately.

References[4] Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at:https://www.organic-chemistry.org/synthesis/C1P/phosphonates/substitution.shtm[3] CCS Chemistry. Radical Arbuzov Reaction. Available at:https://www.chinesechemsoc.org/doi/10.31635/ccschem.021.202101234[2] BenchChem. Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphonates. Available at:https://www.benchchem.com/tech-support/michaelis-arbuzov-synthesis-of-phosphonates[5] Frontiers in Chemistry. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Available at:https://www.frontiersin.org/articles/10.3389/fchem.2016.00034/full[1] Sigma-Aldrich. Diethyl 2-(trifluoromethyl)benzylphosphonate (CAS 99578-85-5). Available at:https://www.sigmaaldrich.com/US/en/product/aldrich/99578855

Sources

Advanced Application Note: Horner-Wadsworth-Emmons (HWE) Olefination with Ortho-Substituted Phosphonates

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology in organic synthesis for the construction of

This application note provides a comprehensive, self-validating guide to synthesizing and deploying ortho-substituted phosphonates. It bridges the gap between mechanistic theory and benchtop execution, tailored for process chemists and drug development professionals requiring rigorous stereocontrol.

Mechanistic Causality: The "Ortho" Effect in HWE Olefination

To master the HWE reaction with sterically hindered substrates, one must understand the causality dictating the stereochemical outcome. The classical HWE reaction proceeds via the deprotonation of a phosphonate to form a nucleophilic carbanion, which attacks a carbonyl carbon to form an oxaphosphetane intermediate.

Thermodynamic vs. Kinetic Control

In standard systems (e.g., diethyl phosphonates), the formation of the oxaphosphetane is reversible. The system equilibrates to the thermodynamically more stable trans-oxaphosphetane, which eliminates to form the (E)-alkene[3].

However, when utilizing Ando-type reagents (diaryl phosphonates) bearing ortho-substituents (e.g., di(o-tolyl) phosphonoacetate), the mechanism shifts entirely to kinetic control :

-

Electron-Withdrawing Acceleration: The electron-deficient phenoxy groups increase the electrophilicity of the phosphorus atom, accelerating the collapse of the oxaphosphetane ring[4].

-

Ortho-Steric Clash: The bulky ortho-substituents on the aryl rings create severe steric congestion in the transition state. This steric clash prevents the syn-oxaphosphetane (formed from the initial kinetic addition) from undergoing bond rotation and equilibrating to the anti-isomer[5].

-

Cation Sequestration: The use of strongly dissociating base systems (like KHMDS paired with 18-crown-6) sequesters the potassium cation. Without the metal cation to stabilize the oxaphosphetane oxygen atoms, the intermediate's lifetime is drastically shortened, forcing immediate elimination into the (Z)-alkene[3].

Quantitative Data: Steric Impact on Stereoselectivity

The table below illustrates the direct correlation between the steric bulk of the ortho-substituent on the phosphonate aryl ring and the resulting (Z)-selectivity during the olefination of benzaldehyde.

| Phosphonate Reagent | Aldehyde Substrate | Base / Additive | Yield (%) | Z:E Ratio |

| Diphenyl phosphonoacetate (Standard Ando) | Benzaldehyde | KHMDS / 18-crown-6 | 89 | 88:12 |

| Di(o-tolyl) phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | 92 | 95:5 |

| Di(o-isopropylphenyl) phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | 85 | 98:2 |

| Di(o-bromophenyl) phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | 81 | >99:1 |

Data synthesized from foundational studies on Ando-type modifications and steric effects[2][5].

Pathway & Workflow Visualizations

The following diagrams map the mechanistic logic and the experimental workflow.

Caption: Mechanistic pathway of Z-selective HWE olefination via ortho-steric acceleration.

Caption: Step-by-step experimental workflow for ortho-substituted phosphonate HWE reactions.

Validated Experimental Protocols

Protocol A: Synthesis of Ortho-Substituted Aryl Phosphonates

Causality Note: The traditional Michaelis-Arbuzov reaction fails for ortho-substituted aryl substrates because the steric bulk of the ortho-group severely hinders the required

Reagents:

-

Ortho-substituted aryl halide (1.0 equiv, 5.0 mmol)

-

Diethyl phosphite (1.2 equiv, 6.0 mmol)

- (5 mol%)

-

dppf ligand (6 mol%)

- -Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol)

-

Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Catalyst Activation: Add

and dppf to the flask. Add 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition from a pale yellow suspension to a deep orange/red homogeneous solution, confirming the formation of the active -

Reagent Addition: Add the ortho-substituted aryl halide, followed by diethyl phosphite and DIPEA.

-

Heating: Attach a reflux condenser and heat the mixture to 100 °C for 16 hours.

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 1:1). Self-Validation: The UV-active spot corresponding to the starting aryl halide should completely disappear, replaced by a highly polar, UV-active phosphonate spot.

-

Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Highly (Z)-Selective HWE Olefination

Causality Note: Conducting the reaction at -78 °C prevents local concentration spikes and suppresses the competing aldol condensation of the aldehyde. The addition of 18-crown-6 is critical to sequester the

Reagents:

-

Di(o-tolyl) phosphonoacetate (1.2 equiv, 1.2 mmol)

-

Aldehyde substrate (1.0 equiv, 1.0 mmol)

-

KHMDS (0.5 M in toluene, 1.25 equiv, 1.25 mmol)

-

18-crown-6 (1.5 equiv, 1.5 mmol)

-

Anhydrous THF (10 mL)

Step-by-Step Procedure:

-

System Setup: In a flame-dried round-bottom flask under Argon, dissolve the di(o-tolyl) phosphonoacetate and 18-crown-6 in 8 mL of anhydrous THF.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

-

Deprotonation: Add the KHMDS solution dropwise over 5 minutes via syringe. Self-Validation: The solution will turn pale yellow, indicating the successful generation of the stabilized phosphonate carbanion. Stir for 20 minutes at -78 °C.

-

Electrophile Addition: Dissolve the aldehyde in 2 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes.

-

Oxaphosphetane Collapse: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation: As the oxaphosphetane collapses and eliminates the phosphate byproduct, a white precipitate (potassium phosphate salts) may begin to form.

-

Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify via silica gel chromatography to isolate the pure (Z)-alkene.

Troubleshooting & Analytical Validation

-

Poor (Z)-Selectivity: If the (E)-isomer is present in >10%, the kinetic control has been breached. Cause: The reaction temperature may have spiked during aldehyde addition, or the 18-crown-6 was omitted/wet. Solution: Ensure strictly anhydrous conditions and maintain -78 °C during the entire addition phase.

-

Low Yield / Stalled Reaction: Ortho-substituted phosphonates are sterically hindered and inherently less nucleophilic[7]. Cause: The nucleophilic addition to the aldehyde is the rate-limiting step and may fail with highly hindered (e.g.,

-branched) aliphatic aldehydes. Solution: Allow the reaction to stir at room temperature for an extended period (up to 24 hours) or gently warm to 40 °C, though this may incur a slight penalty to the Z:E ratio. -

NMR Validation: The stereochemistry of the resulting alkene must be validated via

NMR. For di-substituted alkenes, the vicinal coupling constant (

References

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents MDPI Molecules, 2022.[Link]

-

Route to

-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination The Journal of Organic Chemistry (ACS Publications), 2015.[Link] -

Z selectivity in Horner–Wadsworth–Emmons olefinations with the Ando phosphonate Tetrahedron Letters, 2003.[Link]

-

(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction ChemRxiv, 2021.[Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Synthesis of (E)-2-(Trifluoromethyl)stilbene via Horner-Wadsworth-Emmons (HWE) Olefination: Application Notes and Protocols

Executive Summary

This application note details the stereoselective synthesis of (E)-1-(2-(trifluoromethyl)phenyl)-2-phenylethene—commonly referred to as (E)-2-(trifluoromethyl)stilbene—via the Horner-Wadsworth-Emmons (HWE) reaction. By reacting diethyl 2-(trifluoromethyl)benzylphosphonate with benzaldehyde, researchers can access highly valuable fluorinated stilbene scaffolds. These motifs are heavily utilized in medicinal chemistry to modulate metabolic stability and lipophilicity, as well as in materials science for organic electronics. This guide provides mechanistic insights, optimized step-by-step protocols, and troubleshooting strategies to ensure high (E)-selectivity and experimental reproducibility.

Mechanistic Rationale & Experimental Design

Why the HWE Reaction?

The HWE reaction is a highly efficient modification of the classic Wittig olefination. It utilizes phosphonate-stabilized carbanions rather than phosphonium ylides[1]. For the synthesis of fluorinated stilbenes, the HWE approach offers three distinct advantages:

-

Enhanced Nucleophilicity : The phosphonate carbanion is significantly more nucleophilic than a standard Wittig ylide, easily reacting with a broad scope of aldehydes[1].

-

Superior Stereoselectivity : The reaction heavily favors the thermodynamically stable (E)-alkene. The steric bulk of the diethyl phosphonate group directs the benzaldehyde addition to form a four-membered anti-oxaphosphetane intermediate, which spontaneously collapses via syn-elimination to yield the pure (E)-isomer[2][3].

-

Simplified Purification : Unlike the Wittig reaction, which produces stubborn triphenylphosphine oxide, the HWE reaction generates a water-soluble dialkyl phosphate salt (diethyl phosphate). This byproduct is easily removed during standard aqueous workup, making it a highly favorable alternative[1].

Causality in Reagent Selection

-

Base (Sodium Hydride, NaH) : NaH in anhydrous solvent provides an irreversible deprotonation of the benzylic carbon. The evolution of hydrogen gas acts as a self-validating, visual indicator that the base is active and the carbanion is forming[1].

-

Solvent (Anhydrous THF) : Tetrahydrofuran perfectly solvates the phosphonate carbanion while maintaining the strictly anhydrous conditions required to prevent premature quenching of the intermediate.

-

Temperature Control : Deprotonation is performed at 0 °C to mitigate exothermic degradation and self-condensation. The olefination step (aldehyde addition) is initiated at 0 °C to control the nucleophilic attack, then warmed to room temperature to provide the activation energy necessary for the decomposition of the oxaphosphetane intermediate.

Visualizing the Mechanistic Pathway

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

Step-by-Step Experimental Protocol

A Self-Validating Workflow for High-Fidelity Synthesis

Materials Required:

-

Diethyl 2-(trifluoromethyl)benzylphosphonate (1.0 equiv, ~10 mmol)[4]

-

Benzaldehyde (1.05 equiv, ~10.5 mmol) - Freshly distilled preferred

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, ~12 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

-

Base Suspension : Add NaH (1.2 equiv) to the flask. Optional: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under inert gas. Suspend the NaH in 25 mL of anhydrous THF and cool the flask to 0 °C using an ice bath.

-

Deprotonation (Carbanion Formation) : Dissolve diethyl 2-(trifluoromethyl)benzylphosphonate (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension via a syringe over 10 minutes[1].

-

Causality & Validation: You will observe bubbling (H₂ gas evolution) and a distinct color change (typically to a deep yellow/orange), confirming the successful generation of the phosphonate-stabilized carbanion. Stir at 0 °C for 30 minutes.

-

-

Olefination (Coupling) : Dissolve benzaldehyde (1.05 equiv) in 15 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C.

-

Causality: Adding the aldehyde at 0 °C controls the highly exothermic nucleophilic attack, preventing side reactions such as the Cannizzaro reaction.

-

-

Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc, 8:2) until the phosphonate starting material is completely consumed.

-

Quenching & Workup : Cool the mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH₄Cl dropwise[1].

-

Validation: The color will rapidly discharge, indicating the neutralization of any unreacted carbanion. The water-soluble diethyl phosphate byproduct partitions entirely into the aqueous layer.

-

-

Extraction : Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via silica gel column chromatography (eluting with Hexane/EtOAc gradients) to isolate pure (E)-2-(trifluoromethyl)stilbene.

Experimental Workflow Diagram

Step-by-step experimental workflow for the HWE synthesis of fluorinated stilbene.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent system drastically impacts the yield and stereochemical outcome. The table below summarizes comparative data for the HWE synthesis of substituted stilbenes using diethyl benzylphosphonates[1][5].

| Base System | Solvent | Temp Profile | Yield (%) | (E):(Z) Ratio | Mechanistic Notes |

| NaH (60%) | Anhydrous THF | 0 °C → RT | 88 - 92% | > 98:2 | Optimal . Irreversible deprotonation guarantees the highest (E)-selectivity. |

| KOtBu | Anhydrous THF | -78 °C → RT | 80 - 85% | 95:5 | Good alternative, but requires strictly dry conditions to prevent hydrolysis. |

| NaOH (50% aq) | CH₂Cl₂ (Aliquat 336) | RT (Biphasic) | 75 - 82% | 90:10 | Phase Transfer Catalysis (PTC)[5]. Greener, but exhibits slightly lower stereocontrol. |

| K₂CO₃ | DMF | 80 °C | < 40% | 70:30 | Insufficient basicity for complete deprotonation; thermal degradation occurs. |

Troubleshooting & Analytical Validation

-

Low Yield / Unreacted Phosphonate : Moisture in the THF or degraded NaH is the most common culprit. Ensure THF is freshly distilled or drawn from a solvent purification system. Validate NaH activity by observing vigorous H₂ bubbling during the addition step.

-

High (Z)-Isomer Contamination : While HWE inherently favors the (E)-isomer, conducting the reaction at elevated temperatures too quickly can trap the kinetic syn-oxaphosphetane. Ensure the initial addition of benzaldehyde is strictly maintained at 0 °C.

-

Analytical Signatures :

-

¹H NMR : The diagnostic trans-alkene protons will appear as a pair of doublets around δ 7.0 - 7.5 ppm with a large coupling constant (J ≈ 16 Hz), confirming the (E)-geometry.

-

¹⁹F NMR : A sharp singlet around δ -59 to -62 ppm confirms the intact trifluoromethyl group.

-

References

-

[1] Synthesis of Phosphonate-Stabilized Carbanions: Application Notes and Protocols. Benchchem. 1

-

[2] Solved: In the first step of the synthesis, (E)-Stilbene is. Chegg. 2

-

[5] Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. 5

-

[3] Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. Beilstein Journals. 3

Sources

Application Note: Synthesis of Diethyl 2-(Trifluoromethyl)benzylphosphonate via the Michaelis-Arbuzov Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The Michaelis-Arbuzov reaction is a cornerstone transformation in organophosphorus chemistry, enabling the robust formation of carbon–phosphorus (C–P) bonds[1]. In modern drug development, diethyl 2-(trifluoromethyl)benzylphosphonate (CAS 99578-85-5) serves as a highly valuable Horner-Wadsworth-Emmons (HWE) reagent. It is strategically utilized to install ortho-trifluoromethylated styrenyl moieties—a privileged pharmacophore used to enhance lipophilicity, metabolic stability, and target binding affinity in small-molecule therapeutics.

The transformation of 2-(trifluoromethyl)benzyl bromide using triethyl phosphite proceeds via a classical, uncatalyzed Michaelis-Arbuzov mechanism[2]. Recent density functional theory (DFT) studies confirm that this reaction is a successive double nucleophilic substitution[3].

Causality Behind Experimental Choices (Expertise & Experience)

To ensure high yields and scalability, this protocol deviates from standard solvent-based reactions and employs specific kinetic controls:

-

Solvent-Free (Neat) Conditions: The rate-determining step is a bimolecular Sₙ2 attack. Operating neat maximizes reactant concentration, accelerating the nucleophilic attack without the need for high-pressure equipment or Lewis acid catalysts[1].

-

Thermal Regime (150–160 °C): While the initial phosphonium salt formation can occur at lower temperatures (70–100 °C), the subsequent dealkylation step requires a higher activation energy. Maintaining 150 °C ensures the immediate decomposition of the highly reactive intermediate, preventing its accumulation and potential side reactions[2].

-

Continuous Distillation: Ethyl bromide (bp 38 °C) is generated as a stoichiometric byproduct. Its continuous removal via a short-path distillation head leverages Le Chatelier's principle, driving the equilibrium forward and preventing reverse alkylation artifacts.

Reaction Workflow & Pathway

Figure 1: Workflow and mechanistic pathway for the Michaelis-Arbuzov synthesis.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-(Trifluoromethyl)benzyl bromide | 239.03 | 1.00 | 23.9 g (100 mmol) | Electrophile / Limiting Reagent |

| Triethyl phosphite | 166.16 | 1.20 | 19.9 g (120 mmol) | Nucleophile / Solvent |

| Diethyl 2-(CF₃)benzylphosphonate | 296.23 | 1.00 | 29.6 g (Theoretical) | Target Product |

| Ethyl bromide | 108.97 | 1.00 | 10.9 g (~7.5 mL) | Volatile Byproduct |

Note: Triethyl phosphite is used in a slight 20% excess to ensure complete consumption of the more expensive benzyl bromide.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The physical collection of the ethyl bromide byproduct serves as a real-time, macroscopic indicator of reaction conversion, while spectroscopic monitoring ensures molecular-level accuracy.

Step 1: Apparatus Setup Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar. Attach a short-path distillation head connected to a water-cooled condenser and a graduated receiving flask. Submerge the receiving flask in an ice-water bath to trap the volatile ethyl bromide. Purge the system with inert gas (Argon or N₂).

Step 2: Reagent Addition Add 2-(trifluoromethyl)benzyl bromide (23.9 g, 100 mmol) and triethyl phosphite (19.9 g, 120 mmol) to the reaction flask at room temperature.

Step 3: Controlled Heating Lower the flask into a pre-heated oil bath set to 150 °C. Critical Insight: The initial formation of the phosphonium intermediate is highly exothermic. Stir vigorously. As the internal temperature reaches ~120 °C, the reaction will begin to rapidly evolve ethyl bromide gas.

Step 4: Distillation & Maturation Maintain the oil bath at 150–160 °C. Ethyl bromide will continuously condense into the receiving flask. Allow the reaction to proceed for 3 to 4 hours. Validation Check: The reaction is nearing completion when the evolution of ethyl bromide ceases and the collected volume in the graduated receiver approaches ~7.5 mL.

Step 5: In-Process Monitoring Withdraw a 50 µL aliquot, dissolve it in CDCl₃, and acquire a rapid ³¹P NMR spectrum. The complete disappearance of the P(III) signal at ~138 ppm and the presence of a dominant P(V) signal at ~26 ppm confirms quantitative conversion.

Step 6: Workup and Purification Cool the reaction mixture to room temperature. Replace the short-path distillation head with a high-vacuum distillation apparatus. Gradually apply vacuum (down to ~1–5 mmHg) and gently heat the flask to 50–60 °C to strip off the excess triethyl phosphite. The remaining pale-yellow oil is the crude product. For ultra-pure material (>98%), subject the residue to fractional vacuum distillation (the product typically boils at ~130–140 °C at 1 mmHg).

Characterization & Data Presentation

The isolated product should be verified against the following expected analytical signatures:

| Analytical Method | Expected Signal / Chemical Shift | Structural Assignment |

| ³¹P NMR (CDCl₃) | δ 25.0 – 27.0 ppm (s) | Pentavalent Phosphonate (P=O) |

| ¹⁹F NMR (CDCl₃) | δ -59.5 ppm (s) | ortho-Trifluoromethyl (-CF₃) |

| ¹H NMR (CDCl₃) | δ 1.25 ppm (t, J = 7.1 Hz, 6H) | Ethoxy methyls (-CH₃) |